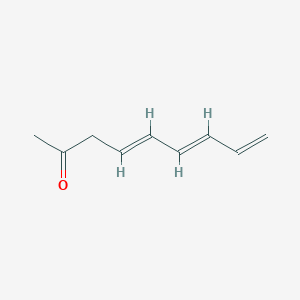

nona-4,6,8-trien-2-one

Übersicht

Beschreibung

Nona-4,6,8-trien-2-one, also known as 2,6,8-nonatrien-1-one and 2,6,8-nonatrienone, is an organic compound with a molecular formula of C9H12O. It is a colorless liquid with a slightly sweet odor and a melting point of -35.5°C. It is a derivative of the hydrocarbon nonane, which is an alkane with nine carbon atoms, and is used in a variety of applications, including as a solvent, a fuel additive, and a synthetic intermediate. Nona-4,6,8-trien-2-one is a versatile compound that has a variety of potential applications in the field of synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Reactions with Acids and Bases Nona-4,6,8-trien-2-one derivatives demonstrate interesting behavior when reacting with acids and bases. For instance, the reaction of dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate with phenyllithium produces trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene, which is highly sensitive to acids, leading to rearrangement into heptafulvene derivatives and ether linkage compounds. This sensitivity and the mechanisms of these reactions provide insights into the reactivity of this compound under different chemical conditions (Toda, Saito, & Mukai, 1979).

Thermal Isomerizations Bicyclo[3.2.2]nona-2,6,8-triene and its derivatives undergo interesting thermal isomerizations. For example, heating such compounds in n-hexane leads to the formation of vinyl-cycloheptatriene derivatives, indicating a specific rearrangement pattern influenced by temperature. These isomerizations are crucial for understanding the stability and reaction pathways of the compounds under thermal conditions (Tsuji, Ishitobi, & Tanida, 1971).

Photoreactions and Synthesis The photochemical behavior of nona-4,6,8-trien-2-one derivatives is another interesting aspect. Under specific conditions, such as UV irradiation, these compounds can undergo skeletal rearrangements, leading to the synthesis of novel compounds. These reactions are significant for synthetic chemistry, providing pathways to synthesize complex structures from relatively simpler ones (Aumann & Averbeck, 1975).

Catalyzed Cycloaddition Reactions The [6π + 2π] cycloaddition reactions of certain nona-4,6,8-trien-2-one derivatives, catalyzed by cobalt(I), lead to the formation of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and nona-2,4,7-trienes. These reactions are noteworthy for creating compounds with potential biological activities, such as cytotoxic effects against tumor cell lines, thus having implications in medicinal chemistry (Kadikova et al., 2020).

Eigenschaften

IUPAC Name |

(4E,6E)-nona-4,6,8-trien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3-7H,1,8H2,2H3/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOQVFLODJXIFK-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C=C/C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nona-4,6,8-trien-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)

amine](/img/structure/B6601780.png)

![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)

![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)

![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)